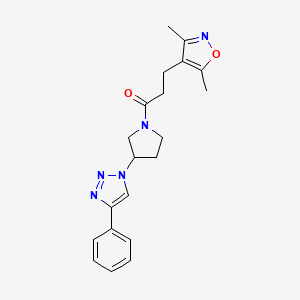![molecular formula C17H18N6O3 B2375801 3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034435-60-2](/img/structure/B2375801.png)
3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[5,1-b][1,3]oxazine ring, a piperidine ring, and a pyrazine ring, all of which are common structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitrile group could be hydrolyzed to a carboxylic acid, or the piperidine ring could undergo various substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be influenced by the presence of the nitrile group .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
This compound, as part of the pyrazolo[5,1-b][1,3]oxazine class, has attracted significant interest in the pharmaceutical industry . These compounds have been found to exhibit various biological activities, including:
- Antitrypanosomal activity : These compounds can potentially be used in the treatment of diseases caused by Trypanosoma, a genus of kinetoplastids .
- Antischistosomal activity : They may also have applications in treating schistosomiasis, a disease caused by parasitic flatworms known as schistosomes .
Inhibitors in Biochemical Processes
These compounds have been found to act as inhibitors in several biochemical processes , such as:
- HMG-CoA reductase inhibitors : These are drugs that lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase .
- COX-2 selective inhibitors : These are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain .
- AMP phosphodiesterase inhibitors : These can increase the amount of cyclic AMP in cells, which can have various effects including vasodilation .
- KDR kinase inhibitors : These can inhibit the kinase insert domain receptor (KDR), which plays a key role in angiogenesis .
Organic Materials
Nitrogen-containing heterocycles, such as this compound, have been employed in different applications such as organic materials . They can be used in the development of organic semiconductors, dyes, and pigments .
Bioactive Molecules
The pyrrolopyrazine scaffold in this compound, which contains pyrrole and pyrazine rings, is a biologically active scaffold . It can be used in the design and synthesis of bioactive molecules for drug discovery .
Antibiotic Activity
Bicyclic pyrazolidinones, which are structurally similar to this compound, have been found to exhibit antibiotic activity . This suggests potential applications of this compound in the development of new antibiotics .
Anti-Alzheimer Activity
Similar compounds have also been found to exhibit anti-Alzheimer activity . This suggests potential applications in the treatment of Alzheimer’s disease .
Inhibition of Lymphocyte-Specific Protein Tyrosine Kinase
These compounds have been found to inhibit lymphocyte-specific protein tyrosine kinase , which plays a key role in the immune response .
Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
These compounds have been found to inhibit PfDHODH , an enzyme that is essential for the survival of Plasmodium falciparum, the parasite that causes malaria . This suggests potential applications in the treatment of malaria .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c18-9-14-15(20-5-4-19-14)26-12-3-1-6-22(11-12)16(24)13-10-21-23-7-2-8-25-17(13)23/h4-5,10,12H,1-3,6-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTENBCAOGNKUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3N(CCCO3)N=C2)OC4=NC=CN=C4C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2375719.png)
![2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2375720.png)


![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)


![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)
![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)

